molecular formula C20H13Br B13025338 2-Bromo-6-phenylanthracene

2-Bromo-6-phenylanthracene

Cat. No.: B13025338
M. Wt: 333.2 g/mol
InChI Key: QKYWPSWONIRJGH-UHFFFAOYSA-N
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Description

2-Bromo-6-phenylanthracene is a brominated anthracene derivative offered as a high-purity reagent for research and development purposes. This compound serves as a versatile synthetic intermediate, particularly in the construction of organic electronic materials. Based on applications of closely related structures, researchers value this compound for the development of advanced organic light-emitting diodes (OLEDs). The bromine atom provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to build more complex molecular architectures . Anthracene-based structures like 9,10-diphenylanthracene are known for their blue fluorescence and high quantum yield, making them attractive cores for emissive materials in display and lighting technologies . The incorporation of a bromine atom at the 2-position and a phenyl group at the 6-position is a common strategy to fine-tune the photophysical properties and processability of the resulting materials, potentially leading to improved efficiency and stability in devices . Researchers exploring novel optoelectronic properties or synthesizing new organic semiconductors may find this compound useful. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H13Br

Molecular Weight

333.2 g/mol

IUPAC Name

2-bromo-6-phenylanthracene

InChI

InChI=1S/C20H13Br/c21-20-9-8-17-11-18-10-15(14-4-2-1-3-5-14)6-7-16(18)12-19(17)13-20/h1-13H

InChI Key

QKYWPSWONIRJGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C4C=C(C=CC4=C3)Br

Origin of Product

United States

Preparation Methods

Direct Bromination of Phenylanthracene

A practical method for preparing brominated phenylanthracenes involves the bromination of 9-phenylanthracene using N-bromosuccinimide (NBS) in an inert solvent such as chloroform under nitrogen atmosphere.

  • Procedure : Dissolve 9-phenylanthracene in chloroform, add NBS, and heat at 60°C for 1–2 hours under nitrogen.
  • Outcome : This method yields 9-bromo-10-phenylanthracene with high regioselectivity and excellent yield (up to 98%).

While this example pertains to 9-bromo-10-phenylanthracene, similar halogenation conditions can be optimized for bromination at the 2-position on anthracene derivatives, with careful control of reaction parameters to favor substitution at the desired site.

Halogenation via Catalytic Aromatic Substitution

Recent advances include cobalt-catalyzed cyclotrimerization followed by halodesilylation to introduce bromine at specific positions on anthracene rings, allowing access to 2,3,6,7-halogenated anthracene derivatives, which are structurally related to 2-bromo-6-phenylanthracene.

Phenylation at the 6-Position

The phenyl group at the 6-position can be introduced through:

  • Cross-coupling reactions such as Suzuki or Stille coupling, using 2-bromoanthracene derivatives and phenylboronic acids or phenylstannanes.
  • Cyclization approaches starting from substituted naphthalenes or anthraquinones, followed by reduction and functional group transformations.

Representative Synthetic Route for 2-Bromo-6-phenylanthracene

A plausible synthetic pathway, integrating literature precedents and patent insights, is as follows:

Step Reaction Type Starting Material Reagents/Conditions Product Yield / Notes
1 Bromination 9-Phenylanthracene NBS, CHCl3, 60°C, N2 atmosphere, 1–2 h 2-Bromo-9-phenylanthracene* High yield (~98%), regioselectivity critical
2 Cross-coupling (if needed) 2-Bromoanthracene derivative Phenylboronic acid, Pd catalyst, base, solvent 2-Bromo-6-phenylanthracene Typical Suzuki conditions, high efficiency
3 Purification Crystallization, chromatography Solvent systems like acetone/methanol Pure target compound Ensures >99% purity

*Note: Direct bromination at the 2-position of phenylanthracene may require optimization to avoid substitution at other positions.

Alternative Routes via Anthraquinone Intermediates

  • Starting from 2-aminoanthraquinone, conversion to 2-hydroxyanthraquinone followed by bromination yields bromoanthraquinones.
  • Reduction with sodium borohydride in alkaline medium affords 2,3-disubstituted anthracene intermediates, which can be further functionalized to introduce phenyl groups.
  • This route offers excellent yields (up to 95%) and may be adapted for 2-bromo-6-phenylanthracene synthesis.

Reaction Conditions and Optimization Notes

  • Solvents : Chloroform, acetone, and methanol are commonly used for bromination and purification.
  • Temperature : Bromination typically performed at 60°C; cross-coupling reactions often at 80–100°C.
  • Atmosphere : Inert atmosphere (nitrogen or argon) is essential to prevent side reactions.
  • Catalysts : Palladium complexes for cross-coupling; cobalt catalysts for cyclotrimerization in advanced methods.
  • Purification : Recrystallization from methanol or chromatographic techniques ensure high purity.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
NBS Bromination of Phenylanthracene NBS, CHCl3, 60°C, N2 atmosphere High yield, simple setup Position selectivity challenges
Cobalt-catalyzed Cyclotrimerization + Halodesilylation CpCo(CO)2 catalyst, DDQ oxidation, halogen source Access to multi-halogenated anthracenes Complex catalyst system
Anthraquinone Reduction Route Sodium borohydride, alkaline medium High yield, good regioselectivity Multi-step, requires intermediate
Suzuki Cross-Coupling Pd catalyst, phenylboronic acid, base, solvent Versatile phenylation Requires halogenated precursor

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-phenylanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Products include dihydroanthracene derivatives.

Scientific Research Applications

2-Bromo-6-phenylanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenylanthracene is primarily related to its ability to interact with various molecular targets through its aromatic and conjugated π-system. This interaction can lead to changes in the electronic properties of the target molecules, affecting their function. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

2-Bromo-6-fluorobenzylamine (CAS 261723-29-9)

  • Structure: A benzene ring with bromine (2-position), fluorine (6-position), and an aminomethyl group.
  • Molecular Formula : C₇H₇BrFN; Molecular Weight : 204.04 g/mol.
  • Key Differences: Smaller aromatic core (single benzene vs. anthracene’s three fused rings). Fluorine’s electronegativity alters electronic properties, increasing polarity compared to phenyl substitution in anthracene derivatives. The aminomethyl group introduces nucleophilic reactivity, absent in 2-bromo-6-phenylanthracene .

(2-Bromo-6-hydroxy-3-phenyl-1-benzofuran-7-yl)methyl-dimethylazanium chloride

  • Structure : Benzofuran core with bromine (2-position), hydroxy (6-position), phenyl (3-position), and a dimethylazanium-methyl group.
  • Molecular Formula: Not explicitly stated but likely larger than 2-bromo-6-phenylanthracene due to the charged azanium group and benzofuran heterocycle.
  • Key Differences :
    • Heterocyclic benzofuran system introduces oxygen-based conjugation, differing from anthracene’s all-carbon framework.
    • The hydroxy and charged azanium groups enhance solubility in polar solvents, contrasting with the hydrophobic anthracene derivative .

Physicochemical Properties

Property 2-Bromo-6-phenylanthracene* 2-Bromo-6-fluorobenzylamine Benzofuran Derivative
Molecular Weight ~297.2 (estimated) 204.04 >300 (estimated)
Aromatic System Anthracene Benzene Benzofuran
Polarity Low (nonpolar substituents) Moderate (fluorine, amine) High (charged groups)
Key Functional Groups Bromine, phenyl Bromine, fluorine, amine Bromine, hydroxy, azanium

*Estimated based on anthracene’s molecular weight (178.23 g/mol) + substituents.

Research Findings and Limitations

  • Substituent Effects : Bromine at the 2-position is a common strategy for enabling catalytic coupling in PAHs, as seen in smaller systems like 2-bromo-6-fluorobenzylamine . However, anthracene’s extended conjugation may reduce steric hindrance during reactions compared to benzofuran derivatives .
  • Synthetic Challenges : Introducing phenyl groups to anthracene may require harsh conditions (e.g., Friedel-Crafts alkylation), whereas benzylamine derivatives are more straightforward to functionalize .
  • Evidence Gaps : The provided sources lack direct data on anthracene derivatives, necessitating extrapolation from smaller aromatic systems.

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